The synthesis of TAT14 Peptide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing chain while anchored to a solid support. The process includes several key steps:
The final product is characterized by its purity and identity through techniques such as mass spectrometry and analytical HPLC .
TAT14 Peptide has a molecular formula of and a molecular weight of approximately 2950.59 g/mol. The structure consists of a sequence of amino acids that includes several positively charged residues, which contribute to its ability to penetrate cell membranes effectively.
The peptide's structure features a core sequence that interacts with the Nrf2 pathway, promoting its translocation into the nucleus where it can exert its effects on gene expression related to oxidative stress response .
TAT14 Peptide primarily undergoes reactions related to its interactions with cellular components rather than traditional chemical reactions. Upon administration, it binds to specific receptors or proteins within cells that facilitate the activation of Nrf2. This activation leads to downstream signaling cascades that enhance the expression of antioxidant genes.
Key reactions include:
These processes are crucial for initiating protective responses against oxidative damage .
The mechanism of action for TAT14 Peptide involves several steps:
This cascade ultimately enhances cellular resistance to oxidative stress and inflammation .
TAT14 Peptide exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective application in laboratory settings .
TAT14 Peptide has numerous scientific applications, particularly in research focused on:
Nuclear factor erythroid 2-related factor 2 (Nrf2) serves as the primary cellular defense mechanism against oxidative and electrophilic stressors. This transcription factor belongs to the Cap 'n' Collar (CNC) family of basic leucine zipper (bZip) transcription factors and coordinates the expression of over 250 cytoprotective genes [3] [7]. Under physiological conditions, Nrf2 regulates a diverse network of antioxidant enzymes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase (GCL), and multiple glutathione S-transferases (GSTs) [4] [5]. These enzymes collectively maintain cellular redox homeostasis through detoxification of reactive oxygen species (ROS) and elimination of environmental carcinogens. The antioxidant response element (ARE), a specific DNA promoter sequence (5'-TGACNNNGC-3'), serves as the binding site for Nrf2-small Maf heterodimers, enabling transcriptional activation of this protective genetic program [3] [7]. The broad cytoprotective functions of Nrf2 make it a critical therapeutic target for numerous pathological conditions characterized by oxidative stress, including neurodegenerative disorders, chronic kidney disease, and inflammatory conditions [5] [7].
Table 1: Core Components of the Keap1-Nrf2-ARE Pathway
Component | Structural Features | Functional Domains/Motifs | Primary Functions |
---|---|---|---|
NRF2 | 605-amino acid CNC-bZIP transcription factor | Neh1 (bZIP dimerization), Neh2 (DLG/ETGE motifs), Neh3-7 (transactivation domains) | Master regulator of ARE-driven gene expression, cellular defense coordinator [1] [5] |
Keap1 | 624-amino acid cysteine-rich homodimeric protein | BTB (dimerization/Cul3 binding), IVR (cysteine sensors), Kelch/DGR (NRF2 binding domain) | Substrate adaptor for Cul3-Rbx E3 ubiquitin ligase, primary NRF2 repressor [1] [4] |
ARE | cis-regulatory enhancer sequence | Consensus: 5'-TGACNNNGC-3' | Binding site for NRF2-Maf heterodimers, regulates transcription of cytoprotective genes [3] [7] |
Under basal conditions, Nrf2 is maintained at low cellular levels through constitutive degradation orchestrated by its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (Keap1). Keap1 functions as a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targeting Nrf2 for proteasomal degradation [1] [4]. The molecular interaction between these proteins follows the "hinge and latch" model: The high-affinity ETGE motif and the low-affinity DLG motif in the Neh2 domain of Nrf2 simultaneously bind to two distinct Kelch domains within a Keap1 dimer [1] [4]. This bivalent interaction positions specific lysine residues in Nrf2 for polyubiquitination, ensuring rapid turnover with a half-life of approximately 20-30 minutes [7] [8]. Keap1 itself contains 27 cysteine residues in humans that function as sensitive redox sensors. Key cysteine residues (C151, C273, C288) undergo post-translational modifications during oxidative stress, inducing conformational changes that disrupt the Keap1-Nrf2 interaction [1] [4]. This elegant regulatory mechanism allows immediate detection of redox imbalance and rapid activation of the antioxidant response.
Dysregulation of the Keap1-Nrf2 axis contributes significantly to the pathogenesis of numerous chronic diseases. In neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, diminished Nrf2 activity exacerbates oxidative neuronal damage and neuroinflammation [5] [7]. Similarly, in inflammatory bowel disease (IBD), impaired Nrf2 signaling correlates with increased intestinal barrier dysfunction and mucosal inflammation [6]. Paradoxically, constitutive Nrf2 activation occurs in various cancers due to somatic mutations in KEAP1 or NFE2L2 (encoding Nrf2), or through Keap1 promoter hypermethylation [1] [4]. This hyperactivation confers therapeutic resistance by enhancing detoxification pathways and promoting cancer cell survival [4] [9]. Pharmacological modulation of the Keap1-Nrf2 protein-protein interaction (PPI) offers a targeted therapeutic strategy to amplify the cytoprotective response in degenerative and inflammatory conditions without provoking uncontrolled Nrf2 activation observed in malignancies [2] [7]. The precise disruption of this interaction represents a more selective approach compared to electrophilic Nrf2 inducers that modify multiple cellular thiols [2] [10].
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